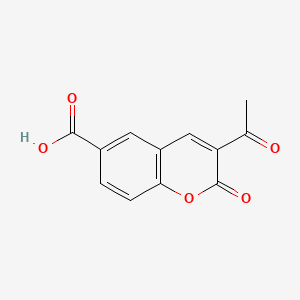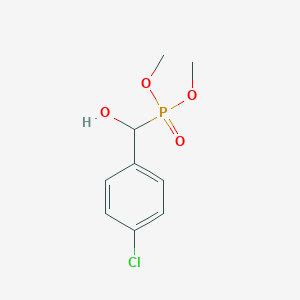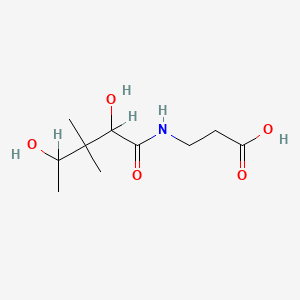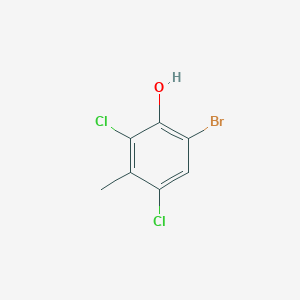![molecular formula C16H20ClNO5 B14738834 Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate CAS No. 5634-76-4](/img/structure/B14738834.png)
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a functionalized N,O,O-ligand that has been studied for its potential in forming bimetallic complexes, which are crucial in enzyme/drug interactions and electron transfer processes .
Preparation Methods
The synthesis of Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate typically involves the condensation of dibenzylamine with 2-arylidene-malonic acid diethyl esters. This reaction is carried out under specific conditions to ensure a good yield of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Scientific Research Applications
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate has several scientific research applications:
Biology: The compound’s ability to form complexes with metals makes it valuable in biological studies, particularly in understanding the mechanisms of enzyme inhibition.
Mechanism of Action
The mechanism of action of Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate involves its ability to coordinate with metal ions such as Mg²⁺ and Mn²⁺. This coordination leads to the formation of bimetallic complexes, which can inhibit the activity of specific enzymes like HIV-1 Integrase. The compound’s structure allows it to interact with the enzyme’s active site, blocking its function and preventing the replication of the virus .
Comparison with Similar Compounds
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate can be compared with other similar compounds such as diethyl malonate and its derivatives. Other similar compounds include various substituted malonic esters, which share some chemical properties but differ in their specific applications and reactivity .
Properties
CAS No. |
5634-76-4 |
|---|---|
Molecular Formula |
C16H20ClNO5 |
Molecular Weight |
341.78 g/mol |
IUPAC Name |
diethyl 2-(N-(2-chloroacetyl)-4-methylanilino)propanedioate |
InChI |
InChI=1S/C16H20ClNO5/c1-4-22-15(20)14(16(21)23-5-2)18(13(19)10-17)12-8-6-11(3)7-9-12/h6-9,14H,4-5,10H2,1-3H3 |
InChI Key |
IQYCSASYWGYQFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N(C1=CC=C(C=C1)C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
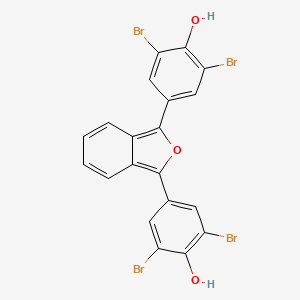
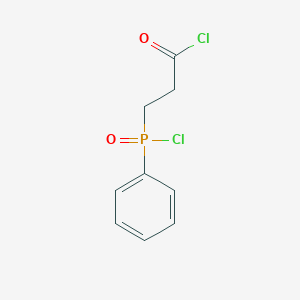
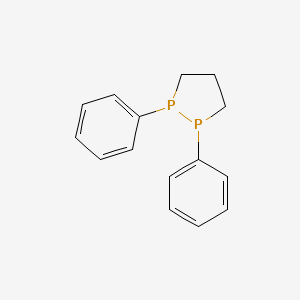
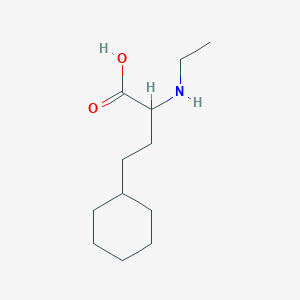
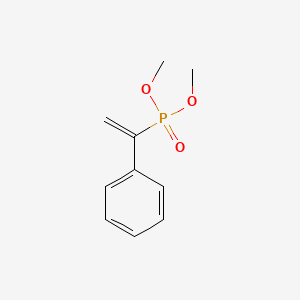

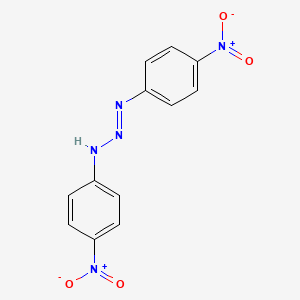
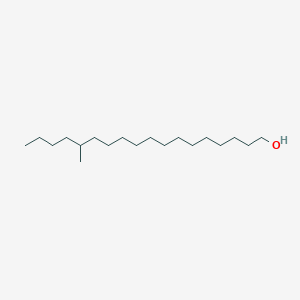
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)
